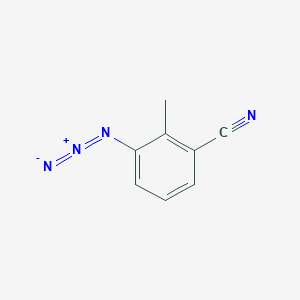
3-Azido-2-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-2-methylbenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-2-methylbenzonitrile, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired azido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
化学反应分析
Types of Reactions: 3-Azido-2-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).
Major Products Formed:
Nucleophilic Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-Triazoles.
科学研究应用
Chemistry: 3-Azido-2-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. Its azido group is a versatile functional group that can be transformed into various other functional groups through different chemical reactions .
Biology and Medicine: In biological research, azido compounds are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound useful in labeling and tracking biomolecules in living systems .
Industry: In the materials science industry, azido compounds are used in the synthesis of polymers and other materials with unique properties. The azido group can act as a cross-linker, enhancing the mechanical and thermal properties of the resulting materials .
作用机制
The mechanism of action of 3-Azido-2-methylbenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be selectively targeted and modified, making it useful in bioorthogonal chemistry .
相似化合物的比较
3-Azido-2-methylbenzonitrile: shares similarities with other azido compounds, such as 3-azido-2,3-dideoxythymidine (AZT) and other azido-substituted benzene derivatives.
Uniqueness:
- The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other azido compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
属性
CAS 编号 |
188867-90-5 |
|---|---|
分子式 |
C8H6N4 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
3-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-7(5-9)3-2-4-8(6)11-12-10/h2-4H,1H3 |
InChI 键 |
AQWLWVFETXYRFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
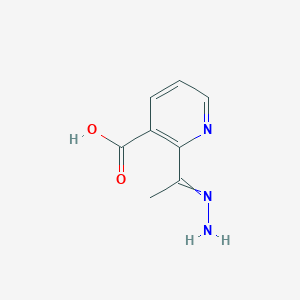
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
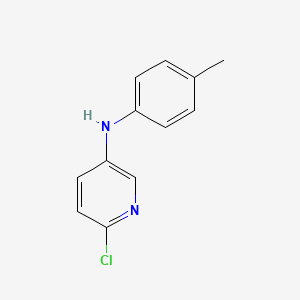

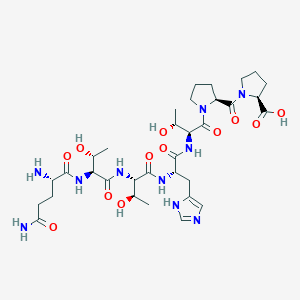

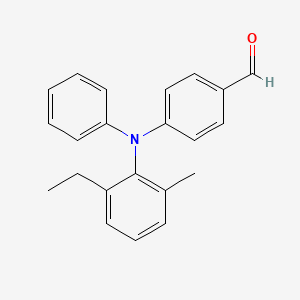
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
